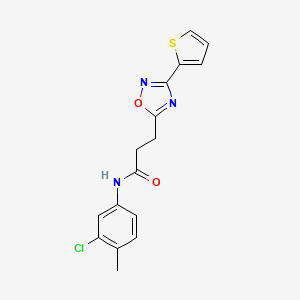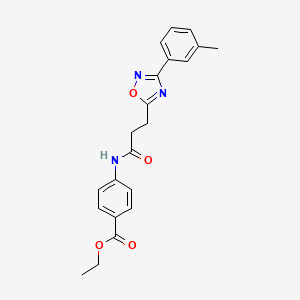
ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, also known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB is a synthetic compound that has been designed to target specific biological pathways, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate works by inhibiting the activity of MMPs, which are involved in a variety of biological processes, including tissue remodeling, wound healing, and angiogenesis. By inhibiting MMP activity, ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate can help to prevent the breakdown of extracellular matrix proteins, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been shown to have a variety of biochemical and physiological effects, including reducing the activity of MMPs in vitro, inhibiting tumor growth in vivo, and reducing inflammation in animal models. ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in lab experiments is its specificity for MMPs, which allows researchers to selectively target these enzymes without affecting other biological pathways. However, one limitation of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is its potential toxicity, which can vary depending on the specific experimental conditions.
Orientations Futures
There are many potential future directions for research on ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, including studies of its effects on specific MMP isoforms, its potential as a therapeutic agent for cancer and other diseases, and its use in combination with other compounds to enhance its activity. Additionally, further research is needed to fully understand the potential risks and benefits of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in scientific research.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves several steps, including the condensation of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with ethyl 4-aminobenzoate, followed by the addition of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide and hydroxybenzotriazole. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. One of the primary uses of ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is as a tool to study the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the breakdown of extracellular matrix proteins.
Propriétés
IUPAC Name |
ethyl 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)15-7-9-17(10-8-15)22-18(25)11-12-19-23-20(24-28-19)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZCLPQFGKUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



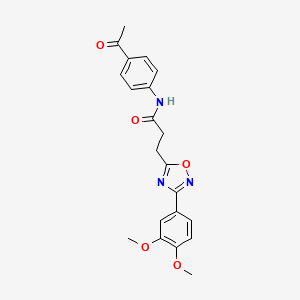
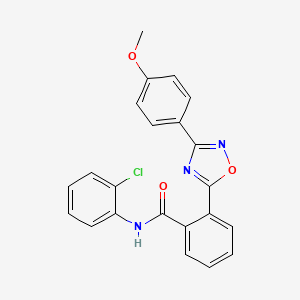


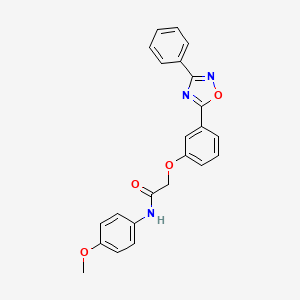
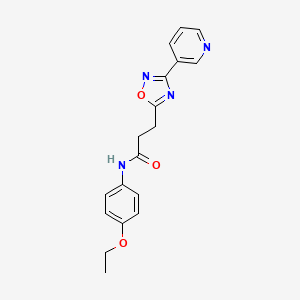
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7706141.png)



